molecular formula C20H22ClN3O3S B2816953 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 1396748-06-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2816953
CAS RN: 1396748-06-3
M. Wt: 419.92
InChI Key: LMEJUOCZZARAHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group and the order in which they are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorobenzo[d]thiazol-2-yl group suggests that the compound may have aromatic properties, while the acetamide group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorobenzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution reactions, while the acetamide group could be involved in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Anticancer Properties

One area of application for compounds with a similar chemical structure is in anticancer research. For example, the synthesis and evaluation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have shown promising anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds with chloro and dichloro substitutions on the benzyl ring exhibited high selectivity towards melanoma, while specific derivatives were active against breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).

Antioxidant and Anti-inflammatory Activities

Additionally, compounds structurally related to "2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide" have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For instance, N,N-Diphenyl amine derivatives, including those with a thiazole moiety, have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. These compounds, through their biological activity assays, have suggested potential therapeutic applications in managing pain and inflammation (Kumar & Mishra, 2020).

Anti-Diabetic Potential

Another application of related compounds is in the anti-diabetic field, where novel bi-heterocycles with thiazole and acetamide components have been synthesized and evaluated for their potential as anti-diabetic agents. These compounds have demonstrated significant enzyme inhibition in in vitro studies, suggesting their utility in managing diabetes (Abbasi et al., 2020).

Anticonvulsant Activities

Additionally, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. These studies have identified compounds with significant efficacy against convulsions, indicating potential applications in treating epilepsy and related disorders (Nath et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its mechanism of action if it’s intended to be a drug, or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-24(20-23-19-14(21)5-4-6-17(19)28-20)12-18(25)22-10-9-13-7-8-15(26-2)16(11-13)27-3/h4-8,11H,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJUOCZZARAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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